![molecular formula C16H24N2O2 B248814 1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)
1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. This compound is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of neurological disorders. This compound may also have antioxidant properties that can protect the brain from damage caused by free radicals.
Biochemical and Physiological Effects:
Studies have shown that 1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine can increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine. This compound may also have anti-inflammatory effects and can reduce the levels of certain cytokines that are involved in the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine in lab experiments is that it has been shown to be highly effective in preventing the development of neurological disorders in animal models. However, one limitation is that the compound may have different effects in humans, and further studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine. One area of interest is the development of new drugs based on this compound that can be used to treat neurological disorders. Another potential direction is the study of the compound's effects on other physiological systems, such as the cardiovascular system or the immune system. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in humans.
Synthesemethoden
The synthesis of 1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine involves the reaction of 3-methylphenol with isopropylamine, followed by the reaction of the resulting compound with phosgene and piperazine. This process yields the desired compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine has been found to have potential applications in medical research, particularly in the study of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
Eigenschaften
Produktname |
1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-1-(4-propan-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)17-7-9-18(10-8-17)16(19)12-20-15-6-4-5-14(3)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
InChI-Schlüssel |
ZQHOMWDVGMHWLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



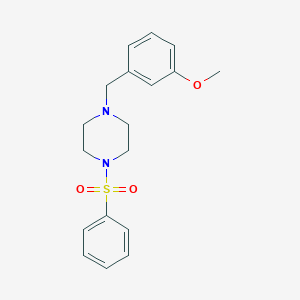

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)
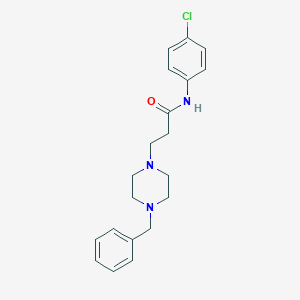
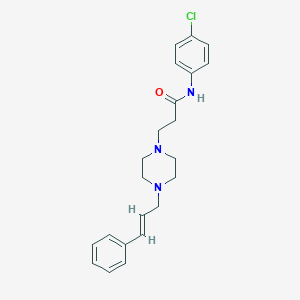
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)
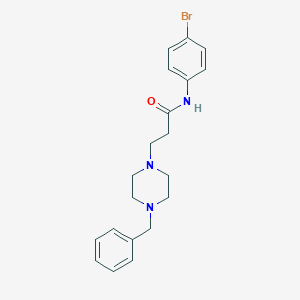
![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)
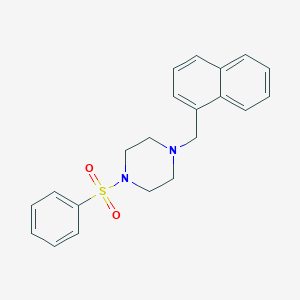
![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)
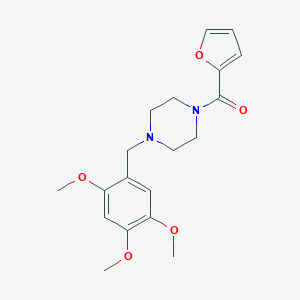
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)